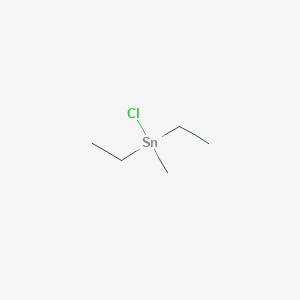
Methyldiethyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldiethyltin (MDET) is an organotin compound that has been widely used in scientific research for its unique properties. MDET is a colorless liquid that is soluble in organic solvents and has a molecular formula of C6H14Sn. This compound has been used in various fields of research, including chemistry, biology, and medicine, due to its ability to act as a catalyst and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyldiethyltin is not fully understood. However, it is believed that Methyldiethyltin acts as a Lewis acid catalyst by accepting a pair of electrons from a nucleophile. This leads to the formation of a new bond and the release of a leaving group.
Biochemische Und Physiologische Effekte
Methyldiethyltin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyldiethyltin has antitumor and antiviral properties. Methyldiethyltin has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Methyldiethyltin has been shown to inhibit the replication of the hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
Methyldiethyltin has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and has a high yield. However, Methyldiethyltin has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety precautions should be taken when handling Methyldiethyltin.
Zukünftige Richtungen
There are several future directions for the use of Methyldiethyltin in scientific research. One potential area of research is the development of new catalysts based on Methyldiethyltin. Another area of research is the investigation of Methyldiethyltin's potential therapeutic applications, including its antitumor and antiviral properties. Additionally, the use of Methyldiethyltin in the synthesis of novel organic compounds is an area of potential future research.
Synthesemethoden
The synthesis of Methyldiethyltin involves the reaction of diethyltin dichloride with methyl lithium in the presence of a catalyst. The reaction is carried out under controlled conditions to produce a high yield of Methyldiethyltin. The purity of the compound can be improved by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyldiethyltin has been used in a variety of scientific research applications, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Methyldiethyltin has been used as a Lewis acid catalyst in various reactions, including the synthesis of cyclic ethers and lactones. In organic synthesis, Methyldiethyltin has been used to synthesize various organic compounds, including carboxylic acids and esters. In medicinal chemistry, Methyldiethyltin has been investigated for its potential therapeutic applications, including its antitumor and antiviral properties.
Eigenschaften
CAS-Nummer |
108354-36-5 |
|---|---|
Produktname |
Methyldiethyltin |
Molekularformel |
C5H13ClSn |
Molekulargewicht |
227.32 g/mol |
IUPAC-Name |
chloro-diethyl-methylstannane |
InChI |
InChI=1S/2C2H5.CH3.ClH.Sn/c2*1-2;;;/h2*1H2,2H3;1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MNVKYNXBVFEGPM-UHFFFAOYSA-N |
SMILES |
CC[Sn](C)(CC)Cl |
Kanonische SMILES |
CC[Sn](C)(CC)Cl |
Synonyme |
MDE-tin methyldiethyltin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



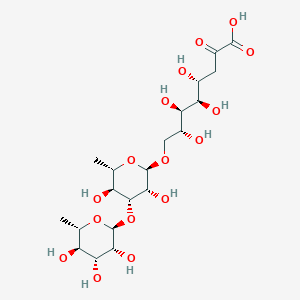
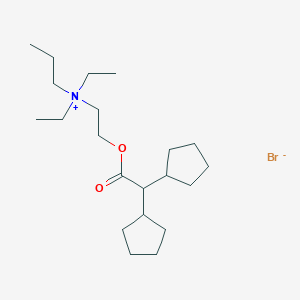
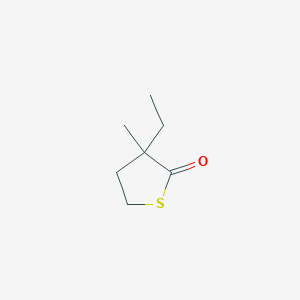
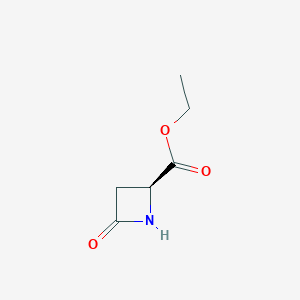
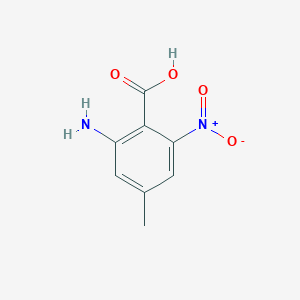
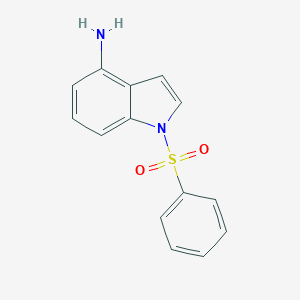
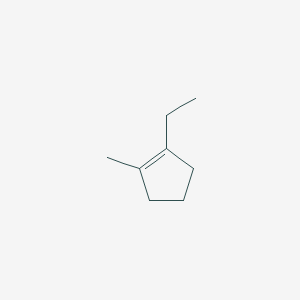
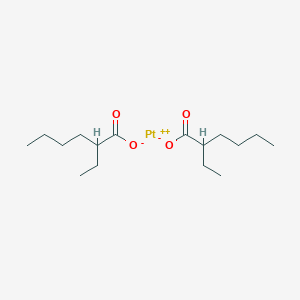
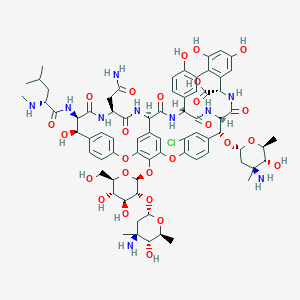
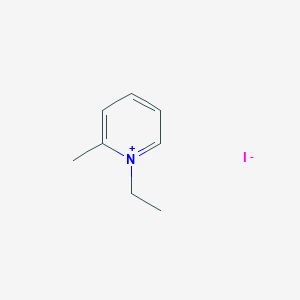
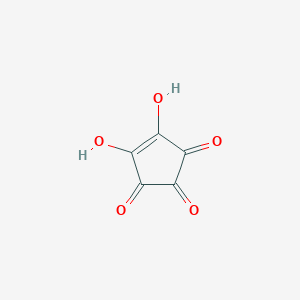
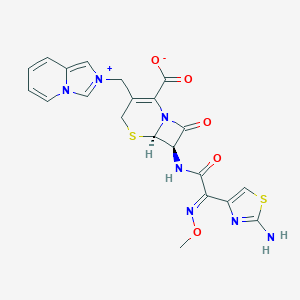
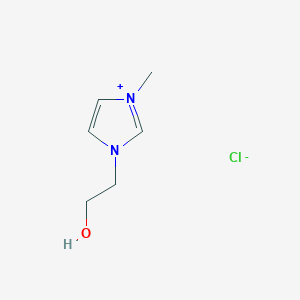
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)